1-(dichloro-1,3-thiazol-5-yl)ethan-1-one
CAS No.: 1823383-10-3
Cat. No.: VC11580812
Molecular Formula: C5H3Cl2NOS
Molecular Weight: 196.05 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823383-10-3 |
|---|---|
| Molecular Formula | C5H3Cl2NOS |
| Molecular Weight | 196.05 g/mol |
| IUPAC Name | 1-(2,4-dichloro-1,3-thiazol-5-yl)ethanone |
| Standard InChI | InChI=1S/C5H3Cl2NOS/c1-2(9)3-4(6)8-5(7)10-3/h1H3 |
| Standard InChI Key | AEAWXRXSZKOWSA-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(N=C(S1)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
1-(Dichloro-1,3-thiazol-5-yl)ethan-1-one (IUPAC name: 1-(2,4-dichloro-1,3-thiazol-5-yl)ethan-1-one) is a heterocyclic compound with the molecular formula C₅H₃Cl₂NOS. Its structure comprises a thiazole ring—a five-membered aromatic system containing nitrogen and sulfur atoms—substituted with two chlorine atoms at positions 2 and 4, and an acetyl group (-COCH₃) at position 5 (Figure 1). The dichloro substitution enhances the compound’s electrophilicity and stability, while the ketone group introduces reactivity for further derivatization .
Figure 1: Structural representation of 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one
Physicochemical Properties
The compound’s physical properties are influenced by its polarizable chlorine atoms and hydrogen-bond-accepting carbonyl group:
Spectroscopic characterization via ¹H NMR and IR would reveal peaks corresponding to the thiazole ring (δ 7.8–8.2 ppm for aromatic protons) and carbonyl stretching vibrations (~1700 cm⁻¹).
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one typically follows modular thiazole formation strategies. A common approach involves:
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Hantzsch Thiazole Synthesis: Condensation of α-chloroketones with thioureas or thioamides in the presence of HCl. For example, reacting 2,4-dichloro-5-acetylthiazole with thiourea yields the target compound .
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Halogenation Post-Functionalization: Chlorination of pre-formed thiazole derivatives using agents like PCl₅ or Cl₂ gas under controlled conditions .
Industrial-scale production employs continuous-flow reactors to optimize yield (≥85%) and minimize byproducts. Solvent selection (e.g., acetonitrile or DMF) and temperature control (60–80°C) are critical for reproducibility.
Reactivity and Functionalization
Electrophilic and Nucleophilic Reactions
The dichloro-thiazole core exhibits dual reactivity:
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Electrophilic Aromatic Substitution: Chlorine atoms direct incoming electrophiles to the less substituted positions. Nitration or sulfonation occurs preferentially at position 3 .
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Nucleophilic Displacement: The chlorine at position 2 is more reactive toward nucleophiles (e.g., amines, alkoxides), enabling the introduction of diverse substituents .
The ketone group participates in condensation reactions (e.g., formation of hydrazones or oximes), expanding the compound’s utility in synthesizing bioactive derivatives .
Biological Activity and Mechanisms
Anticancer Activity
Thiazole-based ketones interfere with cancer cell proliferation by inducing DNA damage via topoisomerase II inhibition. In vitro studies on similar compounds show IC₅₀ values of 10–50 µM against HeLa and MCF-7 cell lines . The dichloro group may potentiate intercalation into DNA grooves, as observed in ellipticine analogs .
Industrial and Materials Science Applications
Polymer Stabilizers
The compound’s chlorine atoms act as radical scavengers, making it effective in stabilizing polyvinyl chloride (PVC) against thermal degradation. Blends containing 0.5–1.0 wt% of the compound increase PVC’s thermal stability by 40–60°C.
Coordination Chemistry
The thiazole ring serves as a ligand for transition metals. Complexes with Cu(II) or Fe(III) exhibit catalytic activity in oxidation reactions, with turnover numbers (TON) exceeding 10⁴ in alkene epoxidation .
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